1-(Ethanesulfinyl)octane
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Overview
Description
1-(Ethanesulfinyl)octane is an organic compound with the molecular formula C10H22OS. It features a sulfoxide functional group attached to an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfinyl)octane can be synthesized through several methods. One common approach involves the oxidation of thioethers to sulfoxides. For instance, the reaction of octyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethanesulfinyl)octane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfoxide back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfoxide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding sulfides.
Substitution: Compounds with different functional groups replacing the sulfoxide.
Scientific Research Applications
1-(Ethanesulfinyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 1-(ethanesulfinyl)octane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
1-Octanesulfonic acid: An anionic detergent and surfactant with applications in chromatography and biochemical research.
Octane: A hydrocarbon with various isomers used as a standard in octane rating for fuels.
Uniqueness: 1-(Ethanesulfinyl)octane is unique due to its sulfoxide functional group, which imparts distinct chemical properties compared to simple hydrocarbons like octane or other sulfonic acids. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
13126-09-5 |
---|---|
Molecular Formula |
C10H22OS |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
1-ethylsulfinyloctane |
InChI |
InChI=1S/C10H22OS/c1-3-5-6-7-8-9-10-12(11)4-2/h3-10H2,1-2H3 |
InChI Key |
OBEZKSPNIWCNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)CC |
Origin of Product |
United States |
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